Dimethyl hydrogen phosphate
Overview
Description
Palustric acid is an organic compound with the formula C20H30O2. It is classified as a diterpenoid and a resin acid. This compound is an isomer of abietic acid, differing in the location of the double bonds. Palustric acid is a colorless solid that is soluble in polar organic solvents and is known for its role in protecting coniferous trees against insects .
Mechanism of Action
Target of Action
Dimethyl hydrogen phosphate, also known as dimethyl phosphite, is an organophosphorus compound . It is a reagent for generating other organophosphorus compounds, exploiting the high reactivity of the P-H bond . The primary targets of this compound are therefore other organophosphorus compounds that it helps generate .
Mode of Action
The compound interacts with its targets through a process known as methanolysis . This involves the cleavage of the P-N bond to form O,S-dimethyl hydrogen thiophosphate . This is then hydrolyzed at either the P-O bond to form S-methyl dihydrogen thiophosphate, or the P-S bond to form methyl dihydrogen phosphate .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of other organophosphorus compounds . The compound’s tautomeric nature made it desirable as a precursor to the G-series compounds . The now obsolete process, which used it as a precursor, was called the DMHP process .
Pharmacokinetics
Given its chemical properties such as its solubility in water , it can be inferred that these properties would influence its bioavailability.
Result of Action
The result of the action of this compound is the generation of other organophosphorus compounds . These compounds have various applications, including use in the production of pesticides .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . The compound is stable under certain conditions, but it can undergo oxidation when it comes into contact with oxygen . It is more stable in slightly alkaline conditions than in acidic or neutral solutions .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl hydrogen phosphate can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable in aqueous solutions at physiological pH but can undergo hydrolysis over time, leading to the formation of methanol and inorganic phosphate . The stability of this compound is influenced by factors such as temperature, pH, and concentration. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in enzyme activity and gene expression. These temporal effects are important considerations for the use of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including the inhibition of acetylcholinesterase activity and the induction of oxidative stress . These adverse effects highlight the importance of careful dosage considerations when using this compound in experimental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Palustric acid is biosynthesized from the C20 precursor geranylgeranyl diphosphate. The biosynthesis involves a series of enzymatic reactions that convert the precursor into the final diterpenoid structure .
Industrial Production Methods: Industrial production of palustric acid typically involves extraction from natural sources, such as coniferous trees. The extraction process includes solvent extraction, followed by purification steps to isolate the compound. The resin acids are then separated using techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions: Palustric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide can be used to oxidize palustric acid.
Reduction: Reducing agents such as lithium aluminum hydride can reduce palustric acid to its corresponding alcohol.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under specific conditions
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and halogenated compounds. These products have various applications in different fields .
Scientific Research Applications
Palustric acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other diterpenoids and resin acids.
Biology: Palustric acid plays a role in plant defense mechanisms, protecting trees from herbivory.
Medicine: Research has shown that palustric acid exhibits antioxidant, anti-inflammatory, antibacterial, antiviral, and anticancer properties, making it a potential therapeutic agent .
Industry: It is used in the production of varnishes, adhesives, and other resin-based products
Comparison with Similar Compounds
Abietic Acid: An isomer of palustric acid with different double bond locations.
Dehydroabietic Acid: Another resin acid with similar properties.
Pimaric Acid: A diterpenoid with a different structure but similar applications.
Isopimaric Acid: Another diterpenoid with comparable uses .
Uniqueness: Palustric acid is unique due to its specific isomeric structure, which imparts distinct chemical properties and biological activities. Its role in plant defense and potential therapeutic applications make it a compound of significant interest in various fields .
Properties
IUPAC Name |
dimethyl hydrogen phosphate | |
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Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUKTXOBAWVSHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(O)OC | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O4P | |
Record name | DIMETHYL PHOSPHATE | |
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Related CAS |
32586-82-6 (hydrochloride salt) | |
Record name | Dimethyl phosphate | |
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DSSTOX Substance ID |
DTXSID5025150 | |
Record name | Dimethyl phosphate | |
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Molecular Weight |
126.05 g/mol | |
Source | PubChem | |
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Physical Description |
Syrupy pale yellow liquid. (NTP, 1992), Liquid | |
Record name | DIMETHYL PHOSPHATE | |
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Record name | Phosphoric acid, dimethyl ester | |
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Boiling Point |
342 to 349 °F at 760 mmHg (decomposes) (NTP, 1992) | |
Record name | DIMETHYL PHOSPHATE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | DIMETHYL PHOSPHATE | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
Record name | DIMETHYL PHOSPHATE | |
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Density |
1.335 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Record name | DIMETHYL PHOSPHATE | |
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CAS No. |
813-78-5, 53396-59-1 | |
Record name | DIMETHYL PHOSPHATE | |
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Record name | Dimethyl phosphate | |
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Record name | Dimethyl phosphate | |
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Record name | Dimethyl hydrogen phosphate | |
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Record name | Dimethyl hydrogen phosphate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dimethyl phosphate?
A1: Dimethyl phosphate has the molecular formula C2H7O4P and a molecular weight of 142.06 g/mol.
Q2: Are there any characteristic spectroscopic features of dimethyl phosphate?
A2: Yes, researchers have extensively studied the vibrational spectra of DMP. Infrared (IR) and Raman spectroscopy reveal distinct bands corresponding to specific molecular vibrations. For example, the P=O stretching vibration appears around 1250 cm-1 in the IR spectrum. [] Detailed assignments of IR and Raman bands provide insights into the structure and bonding of DMP. []
Q3: What are the preferred conformations of dimethyl phosphate?
A3: Dimethyl phosphate exhibits conformational flexibility around its O-P bonds. Theoretical studies indicate that the gauche-gauche (g,g) conformation is the most stable form in the absence of metal ions. [, ]
Q4: How do metal ions influence the conformation of dimethyl phosphate?
A4: Metal ions like sodium (Na+) and magnesium (Mg2+) can significantly alter the conformational preferences of DMP. Theoretical studies suggest that the presence of these ions favors a more extended conformation compared to free DMP. [, , ] This interaction is particularly relevant in biological systems where DMP, as a model for the phosphate group in DNA, interacts with metal ions.
Q5: Why is the interaction of DMP with metal ions relevant to biological systems?
A5: DMP serves as a simplified model for the phosphate backbone in nucleic acids like DNA and RNA. [, ] Understanding how DMP interacts with metal cations provides insights into the behavior of these biomolecules. For instance, Mg2+ plays a crucial role in DNA stability and function. Studies indicate that Mg2+ prefers outer-sphere coordination with DMP, while Ca2+ tends to bind directly. []
Q6: How stable is dimethyl phosphate in aqueous solutions?
A6: Dimethyl phosphate exhibits slow hydrolysis under neutral pH conditions. The half-life of DMP hydrolysis at pH 7 and 60 °C is estimated to be 8454 years. [] This highlights the inherent stability of the phosphate diester bond, a crucial feature for its biological roles.
Q7: Can the hydrolysis of dimethyl phosphate be catalyzed?
A7: Yes, certain metal cations can dramatically accelerate the hydrolysis of DMP. Notably, Ce4+ cations at pH 1.8 and 60 °C reduce the half-life of DMP hydrolysis to 22 minutes. [] This finding has implications for understanding the role of metal ions in biological phosphate ester hydrolysis.
Q8: Are there biomimetic models that can catalyze DMP hydrolysis?
A8: Researchers have developed dinuclear metal complexes, such as Fe(III)...Zn(II) complexes, that mimic the active sites of enzymes like purple acid phosphatase (PAP). These complexes exhibit catalytic activity towards DMP hydrolysis, providing valuable insights into the enzymatic mechanisms of phosphate ester cleavage. []
Q9: Does dimethyl phosphate have any applications in organic synthesis?
A9: Yes, DMP derivatives, particularly dimethyl phosphate ionic liquids, have shown promising applications as solvents and catalysts in organic synthesis. For example, they have been successfully employed in Knoevenagel condensation reactions. [] Their unique properties, such as low volatility and high thermal stability, make them attractive alternatives to conventional solvents.
Q10: What is the environmental fate of dimethyl phosphate?
A10: Several studies have investigated the biodegradation of DMP. Certain bacterial species can cleave DMP and utilize it as a sole phosphorus source. [] Understanding the microbial degradation pathways of DMP is crucial for assessing its environmental impact and developing bioremediation strategies.
Q11: Is dimethyl phosphate toxic?
A11: While DMP itself is relatively non-toxic, some of its derivatives, particularly certain organophosphate insecticides, exhibit high toxicity due to their potent cholinesterase inhibition properties. These compounds, such as dichlorvos (2,2-dichlorovinyl dimethyl phosphate), are designed to disrupt the nervous system of insects. [, , , , , , , , ] Therefore, it is crucial to distinguish between the toxicity profiles of DMP and its various derivatives.
Q12: How is computational chemistry used to study dimethyl phosphate?
A12: Computational methods, such as density functional theory (DFT) calculations, play a vital role in understanding the properties and reactivity of DMP. Researchers employ these methods to:
- Investigate conformational preferences and energetics of DMP. [, , ]
- Study interactions with metal ions and water molecules. [, ]
- Explore reaction mechanisms of DMP hydrolysis and catalytic processes. []
- Analyze vibrational spectra and compare them with experimental data. []
- Predict and understand the structure-activity relationships of DMP derivatives. [, , ]
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